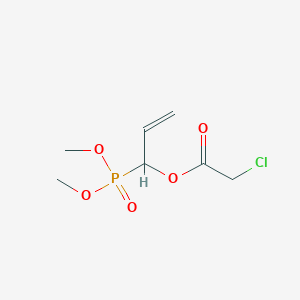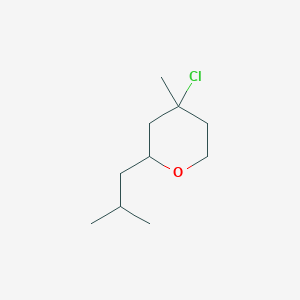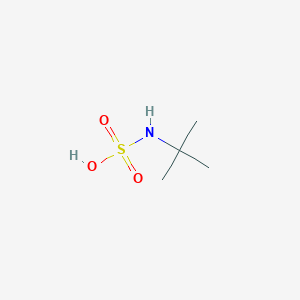![molecular formula C8H21Cl2NS B14645536 Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride CAS No. 54289-29-1](/img/structure/B14645536.png)
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is a quaternary ammonium compound with a unique structure that includes both sulfonium and ammonium groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride typically involves the reaction of dimethyl sulfide with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxy(3-(dimethylamino)propyl)silane
Uniqueness
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is unique due to its dual functional groups (sulfonium and ammonium), which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.
Properties
CAS No. |
54289-29-1 |
|---|---|
Molecular Formula |
C8H21Cl2NS |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-dimethylsulfoniopropyl(trimethyl)azanium;dichloride |
InChI |
InChI=1S/C8H21NS.2ClH/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
UFEXKYDFCWGKQP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[S+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


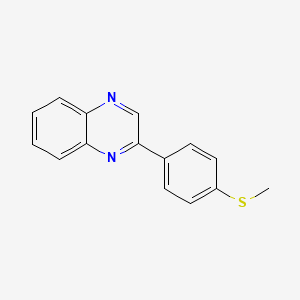
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
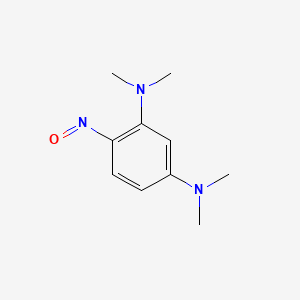
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
